4,5-Dichloro-2,3-dimethoxypyridine
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Overview
Description
4,5-Dichloro-2,3-dimethoxypyridine: is a heterocyclic organic compound with the molecular formula C7H7Cl2NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2,3-dimethoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 2,3-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2,3-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to yield dechlorinated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) are utilized.
Major Products Formed: The major products formed from these reactions include substituted pyridines, N-oxides, and biaryl compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
Chemistry: 4,5-Dichloro-2,3-dimethoxypyridine is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be further utilized in the synthesis of complex molecules .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4,5-dichloro-2,3-dimethoxypyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2,5-Dichloro-3-methoxypyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
4,5-Dichloro-3-hydroxypyridazine: Another chlorinated pyridine derivative with different functional groups, resulting in unique applications.
Pentachloropyridine: A highly chlorinated pyridine with extensive use in organic synthesis due to its reactivity.
Uniqueness: 4,5-Dichloro-2,3-dimethoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination imparts specific reactivity and properties that are valuable in various chemical transformations and applications .
Properties
IUPAC Name |
4,5-dichloro-2,3-dimethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDRFWXPJLMCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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